![molecular formula C14H16FN3 B2951241 6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine CAS No. 1924350-71-9](/img/structure/B2951241.png)
6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine
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Description
“6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement, which is catalyzed by acids and bases and can be accelerated by heat or light . The course of the Dimroth rearrangement in heterocyclic systems is affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen. They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .Chemical Reactions Analysis
Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .Future Directions
The development of new pyrimidinamine derivatives is considered promising due to their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, there is a need for new compounds . Therefore, the study and development of “6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine” and similar compounds could be a future direction in this field.
properties
IUPAC Name |
6-ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-3-12-13(15)14(17-9-16-12)18-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBXLHHCNGPQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(C)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine |
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